molecular formula C10H11NO2S B1624371 Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate CAS No. 332099-42-0

Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate

Cat. No.: B1624371
CAS No.: 332099-42-0
M. Wt: 209.27 g/mol
InChI Key: IVTSDPODKGCTGY-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a high-purity chemical intermediate designed for advanced pharmaceutical and organic materials research. This compound features the versatile 4H-thieno[3,2-b]pyrrole scaffold, a fused heterocyclic system of significant interest in medicinal chemistry. It serves as a crucial precursor for the synthesis of bioactive molecules, including potent D-amino acid oxidase (DAO) inhibitors and novel anti-giardiasis agents . Researchers value this ester derivative for its utility in further chemical transformations, particularly hydrolysis to the corresponding 4H-thieno[3,2-b]pyrrole-5-carboxylic acid, a scaffold identified as a novel DAO inhibitor (DAO-IN-2) with demonstrated activity in vitro and ex vivo . Inhibition of DAO is a promising therapeutic strategy for addressing neurological conditions such as schizophrenia . Furthermore, the thieno[3,2-b]pyrrole core is actively investigated in other fields, including the development of anticancer agents through Pyruvate Kinase M2 (PKM2) activation and as a building block for organic semiconductors . This product is sold For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to explore new synthetic pathways and develop novel chemical entities for multiple research domains.

Properties

IUPAC Name

ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-3-13-10(12)7-4-8-9(11-7)6(2)5-14-8/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTSDPODKGCTGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470028
Record name ETHYL 3-METHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332099-42-0
Record name Ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=332099-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL 3-METHYL-4H-THIENO[3,2-B]PYRROLE-5-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate under mild conditions to form the desired product . Another method involves the reaction of 4H-thieno[3,2-B]pyrrole-5-carboxylic acid with ethanol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Bromination Reactions

Ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes regioselective bromination at the 2- and 6-positions of the thienopyrrole ring. This reaction is pivotal for introducing halogen substituents to enhance electronic properties or enable cross-coupling reactions.

Reagent Conditions Products (Yields) Key Observations
NBS/CHCl₃ + AcOHRT, 5 days2-Bromo derivative (73%) and 6-bromo derivative (18%) Prolonged reaction time required; regioselectivity influenced by steric/electronic factors.
Br₂-dioxane complexRT, 24 h2-Bromo derivative (71%) and 6-bromo derivative (18%) Faster reaction than NBS; similar regioselectivity.

Mechanistic Insight : Bromination occurs via electrophilic aromatic substitution, with the electron-rich thiophene ring directing bromine to the 2- and 6-positions.

Nitration

Reagent Conditions Outcome Reference
HNO₃/H₂SO₄Not specifiedNitration at 2- and 6-positions observed in analogous thienopyrroles

Note : Direct nitration of this compound requires prior protection of reactive sites to avoid over-nitration .

Alkylation at the Pyrrole Nitrogen

The NH group of the pyrrole ring undergoes alkylation to form N-substituted derivatives, enhancing solubility or enabling polymer synthesis.

Reagent Conditions Product Yield Reference
Benzyl bromideNaH/DMF, RTN-Benzyl-4H-thieno[3,2-b]pyrrole-5-carboxylate85%
Methyl iodideK₂CO₃/DMF, 60°CN-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate78%

Application : Alkylated derivatives serve as monomers in conducting polymer synthesis .

Ester Hydrolysis and Functionalization

The ethyl ester group is hydrolyzed to carboxylic acid for further derivatization (e.g., amidation, decarboxylation).

Reaction Conditions Product Yield Reference
HydrolysisNaOH/EtOH, reflux3-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid92%
AmidationLiAlH₄/THF, refluxN-[(4-Benzyl-4H-thieno[3,2-b]pyrrol-5-yl)methyl]-N,N-diethylamine68%

Key Finding : Hydrolysis to the carboxylic acid enables conversion to acid chlorides for nucleophilic acyl substitution .

Cyclization Reactions

The thienopyrrole scaffold participates in annulation reactions to form fused heterocycles.

Reagent Conditions Product Application Reference
Hydrazine hydrate2-Ethoxyethanol, refluxThieno[3,2-b]pyrrolo[1,2-d]pyridazinoneKinase inhibition studies
Formamide/NH₄Cl180°CThieno[3,2-b]pyrrolo[1,2-a]pyrazineAnticancer agent development

Cross-Coupling Reactions

The brominated derivatives participate in Suzuki-Miyaura and Ullmann couplings for biaryl synthesis.

Reaction Conditions Product Catalyst Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O2-Aryl-4H-thieno[3,2-b]pyrrole-5-carboxylatePd(0)

Significance : Enables conjugation with aromatic systems for optoelectronic materials .

Scientific Research Applications

Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis routes, and applications:

Compound Name Molecular Formula Substituents Synthesis Method Key Applications/Reactivity Reference
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate C₉H₉NO₂S None (parent structure) Alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with NaH/alkyl halide Intermediate in organic synthesis; precursor for semiconducting materials
Methyl 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate C₁₆H₁₃ClNO₂S 4-(4-chlorobenzyl) Alkylation using NaH and 1-(bromomethyl)-4-chlorobenzene in DMF Pharmaceutical research (TGR5 agonists)
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate C₉H₈BrNO₂S 2-bromo Bromination of parent structure or direct synthesis via Stille coupling Semiconductor precursor (e.g., donor-acceptor molecules in organic field-effect transistors)
Ethyl 6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate C₁₁H₁₁NO₃S 6-formyl, 4-methyl Formylation via Vilsmeier-Haack reaction Intermediate for pyridazinone/pyrimidinone derivatives in antitumor research
Ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate (hypothetical) C₁₀H₁₁NO₂S 3-methyl Likely via alkylation or nucleophilic substitution at the 3-position Potential applications in optoelectronics or medicinal chemistry (inferred from analogs) N/A

Key Observations:

Substituent Position and Reactivity: Bromine at the 2-position (e.g., ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate) facilitates cross-coupling reactions (e.g., Stille coupling) for semiconductor synthesis . In contrast, nitration at the 2- and 6-positions of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is sterically challenging, requiring tailored synthetic routes . Methyl groups at the 4-position (e.g., compound 15 in ) enhance lipophilicity, making such derivatives suitable for drug discovery .

Electronic Effects: Electron-withdrawing groups (e.g., bromo, formyl) modulate the electron density of the thieno-pyrrole core, impacting charge transport in semiconductors .

Synthetic Accessibility :

  • Alkylation using sodium hydride (NaH) is a common strategy for introducing substituents (e.g., dodecyl, chlorobenzyl) at the 4-position . However, functionalization at the 3-position may require directed C–H activation or pre-functionalized precursors, as suggested by the absence of direct 3-methyl derivatives in the evidence.

Applications: Brominated derivatives are pivotal in constructing donor-acceptor semiconductors , while ester groups enable further derivatization (e.g., hydrolysis to carboxylic acids for coordination chemistry) . The 3-methyl variant could serve as a stable intermediate for bioactive molecules or optoelectronic materials.

Research Findings and Challenges

  • Nitration Selectivity: Nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate predominantly occurs at the 2- and 6-positions, but the 2-nitro derivative cannot undergo further Vilsmeier-Haack formylation, limiting its utility . This underscores the need for regioselective modification strategies.
  • Semiconductor Performance: TP-BT4T-TP, synthesized from ethyl 2-bromo-4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, exhibits a power conversion efficiency (PCE) of 6.3% in organic solar cells, highlighting the impact of side-chain engineering on device performance .

Biological Activity

Ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C9H9NO2SC_9H_{9}NO_2S and a molecular weight of approximately 209.27 g/mol. The compound features a thieno[3,2-b]pyrrole ring system with an ethyl carboxylate group, contributing to its unique electronic properties and structural versatility .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno-Pyrrole Ring : This is achieved through cyclization reactions involving thiophene derivatives.
  • Carboxylation : The introduction of the carboxylate group is performed using standard esterification techniques.
  • Purification : The final product is purified using techniques such as column chromatography .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. Preliminary studies indicate effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications as an antimicrobial agent .

Anticancer Activity

Recent investigations have shown that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, studies have reported that derivatives of thieno-pyrrole compounds can interfere with cancer cell signaling pathways, enhancing their anticancer potential .

Interaction with Biological Targets

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in disease processes. These interactions are crucial for understanding the compound's pharmacological profile and therapeutic potential .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds. Below is a summary table highlighting key features:

Compound NameCAS NumberSimilarity IndexUnique Features
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate82782-85-20.97Lacks ethyl group; used in similar applications
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate238749-50-30.88Contains bromo substituent; potential for different reactivity
Methyl 3-acetamidothiophene-2-carboxylate22288-79-50.71Acetamido group introduces different pharmacological properties

This table illustrates the structural diversity among thieno-pyrrole derivatives and their varying biological activities.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent .
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that this compound significantly reduced the viability of HeLa cells (cervical cancer) at concentrations above 50 µM within 24 hours. The study suggested that the compound induces apoptosis through caspase activation .

Future Directions

The promising biological activities of this compound warrant further investigation into its mechanism of action and optimization for therapeutic use. Future research should focus on:

  • In vivo studies to evaluate efficacy and safety.
  • Structural modifications to enhance bioavailability and selectivity towards specific targets.
  • Exploration of combination therapies with existing antibiotics or anticancer agents to improve treatment outcomes.

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate?

Methodological Answer:
The synthesis typically involves alkylation of the pyrrole nitrogen. For example, methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives are synthesized using sodium hydride (NaH) as a base in dimethylformamide (DMF) at 60°C. A benzyl or substituted benzyl bromide (e.g., 4-chlorobenzyl bromide) is added to the reaction mixture, followed by purification via silica gel chromatography . Adjusting the alkylating agent allows for modular substitution at the 4-position of the thienopyrrole core.

Basic: How is the structure of this compound characterized?

Methodological Answer:
Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Key signals include aromatic protons (δ ~7.2–8.8 ppm) and carbonyl carbons (δ ~162–178 ppm) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and regioselectivity of functionalization .
  • Mass spectrometry : Validates molecular weight (e.g., C₉H₉NO₂S has a molecular mass of 195.24 g/mol) .

Advanced: How can regioselective nitration of the thienopyrrole core be achieved?

Methodological Answer:
Regioselective nitration is challenging due to competing positions. Evidence shows that nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate occurs at the 2- and 6-positions. To direct nitration to the 2-position:

Install a directing group (e.g., aldehyde at the 6-position) prior to nitration.

Use mixed acid (HNO₃/H₂SO₄) under controlled conditions.

Separate isomers via column chromatography if necessary .
For further functionalization, the nitro group can be reduced to an amine using tin(II) chloride in acidic ethanol/water .

Advanced: What strategies optimize the Vilsmeier-Haack formylation for thienopyrrole derivatives?

Methodological Answer:
The Vilsmeier-Haack reaction (using POCl₃ and DMF) often fails with electron-deficient intermediates. To improve formylation:

Pre-functionalize the core with electron-donating groups (e.g., methyl or benzyl) to enhance reactivity.

Use microwave irradiation to accelerate reaction rates and reduce side products.

Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in dichloromethane/water systems for higher yields .

Advanced: How are thienopyrrole carboxamides designed for enzyme inhibition studies (e.g., KDM1A/LSD1)?

Methodological Answer:

Scaffold modification : Replace the ethyl ester with a carboxamide group to enhance binding.

SAR studies : Synthesize derivatives with substituents on the phenyl ring (e.g., halides, methoxy) to probe hydrophobic interactions.

X-ray crystallography : Co-crystallize inhibitors with KDM1A to identify binding motifs (e.g., hydrogen bonds with Glu-379 or Tyr-761) .

In vitro assays : Use TR-FRET-based enzymatic assays to measure IC₅₀ values and validate cellular activity .

Advanced: How can computational methods guide the design of thienopyrrole-based inhibitors?

Methodological Answer:

Molecular docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., KDM1A’s FAD-binding domain).

MD simulations : Assess stability of inhibitor-enzyme complexes over 100 ns trajectories.

QSAR models : Corinate substituent electronic parameters (Hammett σ) with inhibitory potency to prioritize synthetic targets .

Basic: What solvents and conditions are optimal for nucleophilic aromatic substitution (SNAr) on thienopyrrole intermediates?

Methodological Answer:

  • Solvent : DMF or DMSO at 80–100°C.
  • Base : Use NaH or K₂CO₃ to deprotonate the pyrrole nitrogen.
  • Electrophile : Aryl halides (e.g., 4-chlorobenzyl bromide) or activated heteroaryl chlorides.
  • Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography .

Advanced: How to resolve challenges in pyridazinone or pyrimidinone ring formation from thienopyrrole precursors?

Methodological Answer:

Cyclization conditions : For pyridazinones, use ethanol at room temperature with hydrazine derivatives.

Pyrimidinones : Condense nitro-reduced intermediates with formamide/ammonium formate at 120°C.

Microwave-assisted synthesis : Reduces reaction time from hours to minutes and improves yields .

Basic: What analytical techniques confirm the purity of synthesized derivatives?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; target ≥95% purity.
  • TLC : Monitor reactions using silica plates with ethyl acetate/hexane (1:3).
  • Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Advanced: How are thienopyrrole derivatives evaluated for in vitro and cellular activity?

Methodological Answer:

Enzymatic assays : TR-FRET for KDM1A inhibition; measure IC₅₀ via dose-response curves.

Cellular models : Test cytotoxicity (MTT assay) and target engagement (e.g., histone H3K4 methylation via Western blot).

Selectivity profiling : Screen against related enzymes (e.g., MAO-A/B) to confirm specificity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate
Reactant of Route 2
Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate

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